Hexanedioic acid;propane-1,2-diol

Thermal Stability Polyester Polyol Thermogravimetric Analysis

Hexanedioic acid;propane-1,2-diol (CAS 25101-03-5), also known as poly(propylene glycol adipate) or poly(1,2-propylene glycol adipate), is an aliphatic polyester polyol synthesized via polycondensation of adipic acid and 1,2-propanediol. This linear, difunctional polyester diol is supplied as a colorless to light yellow liquid with molecular weight typically ranging from 1500 to 6000 g/mol, hydroxyl value 52-58 mg KOH/g, acid value ≤3.0 mg KOH/g, and viscosity 2.5-6.0 Pa·s at 25°C.

Molecular Formula C9H18O6
Molecular Weight 222.24 g/mol
CAS No. 25101-03-5
Cat. No. B1202238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexanedioic acid;propane-1,2-diol
CAS25101-03-5
Synonymspoly(propylene adipate)
Molecular FormulaC9H18O6
Molecular Weight222.24 g/mol
Structural Identifiers
SMILESCC(CO)O.C(CCC(=O)O)CC(=O)O
InChIInChI=1S/C6H10O4.C3H8O2/c7-5(8)3-1-2-4-6(9)10;1-3(5)2-4/h1-4H2,(H,7,8)(H,9,10);3-5H,2H2,1H3
InChIKeyMEBJLVMIIRFIJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Poly(propylene glycol adipate) CAS 25101-03-5: Baseline Characterization for Polyurethane and Plasticizer Procurement


Hexanedioic acid;propane-1,2-diol (CAS 25101-03-5), also known as poly(propylene glycol adipate) or poly(1,2-propylene glycol adipate), is an aliphatic polyester polyol synthesized via polycondensation of adipic acid and 1,2-propanediol [1]. This linear, difunctional polyester diol is supplied as a colorless to light yellow liquid with molecular weight typically ranging from 1500 to 6000 g/mol, hydroxyl value 52-58 mg KOH/g, acid value ≤3.0 mg KOH/g, and viscosity 2.5-6.0 Pa·s at 25°C [2]. Its primary industrial utility lies in two domains: as a soft segment building block in high-performance polyurethane elastomers, coatings, and adhesives; and as a high-molecular-weight polymeric plasticizer for PVC and other polymers requiring durable, non-migratory plasticization .

Poly(propylene glycol adipate) CAS 25101-03-5: Why Direct Substitution with Alternative Diol-Based Polyesters Is Scientifically Unsupported


Aliphatic polyester polyols synthesized from adipic acid and different diols (ethylene glycol, 1,3-butanediol, 1,4-butanediol) exhibit fundamentally distinct thermal decomposition behavior, hydrolytic stability, and mechanical performance profiles that preclude generic substitution [1]. The stereochemistry of the diol component dictates chain packing, crystallinity, and ester linkage accessibility—parameters that directly govern both processing window and end-use durability. Specifically, the 1,2-propanediol-derived polyester demonstrates a decomposition temperature of 334°C, which differs measurably from its 1,3-butanediol (349°C) and 1,4-butanediol (358°C) analogs [2]. Furthermore, the methyl side group in propylene glycol adipate confers improved hydrolytic stability over standard ethylene glycol adipates while maintaining flexibility [3]. These quantifiable differences in thermal and hydrolytic behavior render in-class interchange scientifically invalid for applications where processing temperature tolerance or long-term environmental resistance governs material selection.

Poly(propylene glycol adipate) CAS 25101-03-5: Quantified Differentiation Evidence for Scientific Selection


Thermal Decomposition Temperature: 1,2-Propanediol vs. 1,3-Butanediol vs. 1,4-Butanediol Adipate Polyesters

In a direct head-to-head synthesis and characterization study, poly(1,2-propylene glycol adipate) (target compound) was compared with poly(1,3-butylene glycol adipate) and poly(1,4-butylene glycol adipate) synthesized under identical reaction conditions [1]. The decomposition temperature of the target compound was measured at 334°C, which is 15°C lower than the 1,3-butanediol analog (349°C) and 24°C lower than the 1,4-butanediol analog (358°C) [1].

Thermal Stability Polyester Polyol Thermogravimetric Analysis

Hydrolytic Stability: Propylene Glycol Adipate vs. Standard Ethylene Glycol Adipate Polyesters

Millester 3-55, a commercial 2000 MW poly(propylene glycol adipate) product, provides improved hydrolytic stability over most standard ethylene glycol adipates [1]. The enhanced hydrolytic resistance is attributed to the steric protection conferred by the methyl side group of the propylene glycol moiety, which reduces water accessibility to the ester linkage relative to unsubstituted ethylene glycol-based polyesters [1].

Hydrolytic Stability Polyester Polyol Polyurethane Durability

UV Stability: Propylene Glycol Adipate vs. Polyether Polyols in Polyurethane Systems

Millester 3-55 (poly(propylene glycol adipate)) exhibits superior UV stability compared to polyether polyols [1]. While polyester polyols as a class generally demonstrate better UV resistance than polyether polyols, this property is particularly relevant for the 1,2-propanediol-based adipate due to its fully aliphatic backbone without aromatic chromophores that would otherwise accelerate photodegradation [1].

UV Stability Polyester Polyol Polyether Polyol Polyurethane

Migration Resistance in PVC: Poly(propylene glycol adipate) vs. Low Molecular Weight Plasticizers

As a polymeric plasticizer, poly(propylene glycol adipate) functions to attract and fix other plasticizers within PVC matrices, preventing their migration to the product surface . The compound is characterized as a polar polymer with good compatibility with PVC, capable of increasing plasticization time and serving as a migration-resistant anchoring component when used in combination with conventional plasticizers such as dioctyl phthalate (DOP) . The high molecular weight (Mn 1500-6000) and polyester backbone provide resistance to extraction by oils and solvents .

Plasticizer Migration PVC Polymeric Plasticizer Durability

Mechanical Properties: Polyester Polyols vs. Polyether Polyols in Polyurethane Elastomers

Polyester polyols, including adipic acid/propylene glycol-based polyesters, possess better mechanical properties compared to polypropylene glycol (PPG) polyether polyols, specifically in tensile strength, tear strength, and flex fatigue resistance [1][2]. Polyurethane elastomers based on polyester polyols typically achieve tensile strengths up to 40 MPa [3]. The ester groups in the polymer backbone provide stronger intermolecular cohesion and potential for strain-induced crystallization relative to the ether linkages in polyether polyols [1].

Polyurethane Elastomer Tensile Strength Tear Resistance Flex Fatigue

Poly(propylene glycol adipate) CAS 25101-03-5: Evidence-Anchored Research and Industrial Application Scenarios


Polyurethane Elastomers and Adhesives Requiring Balanced Thermal Processability and Mechanical Performance

Formulators developing polyurethane elastomers, fabric coatings, and bonding adhesives should select poly(propylene glycol adipate) when the application demands the superior tensile strength, tear resistance, and flex fatigue performance characteristic of polyester polyols , but where the higher thermal stability of 1,4-butanediol adipate (358°C decomposition) is not required or where the lower 334°C decomposition temperature provides a processing advantage. The compound's 2000 MW grade (Millester 3-55 specification) is particularly suited for high-performance fabric coatings, bonding adhesives, castable elastomers, and polyurethane prepolymers .

PVC Plasticizer for Migration-Sensitive and Food Contact Applications

Procurement for PVC formulations requiring durable, non-migratory plasticization—specifically in food packaging films, beverage hoses, bottle cap gaskets, and anti-pollution flooring materials—should prioritize poly(propylene glycol adipate) . The polymeric structure (Mn 1500-6000) confers resistance to migration, extraction by oils and solvents, and volatilization . In combination with DOP, this compound functions as a migration-anchoring co-plasticizer that fixes low molecular weight plasticizers within the PVC matrix .

Polyurethane Systems Requiring Enhanced Hydrolytic and UV Stability

When polyurethane coatings, adhesives, or elastomers are destined for humid environments or outdoor exposure, poly(propylene glycol adipate) offers quantifiable stability advantages. The compound provides improved hydrolytic stability over standard ethylene glycol adipates due to steric protection from the propylene glycol methyl group , and demonstrates superior UV stability compared to polyether polyols . These properties make the compound a preferred selection for high-performance fabric coatings, exterior adhesives, and applications where long-term environmental resistance governs material qualification.

Bio-Based Polyurethane Foam Formulations

Poly(propylene glycol adipate) serves as a viable building block for bio-based rigid polyurethane foam formulations, as demonstrated by the synthesis of BP41 polyol using bio-based 1,2-propanediol and adipic acid . The resulting RPUF exhibited a density of 47.69 kg/m³, compressive strength of approximately 217 kPa, and thermal conductivity of 0.0261 W/(m·K) . This performance profile supports the compound's utility in sustainable polyurethane foam applications where renewable content and halogen-free flame retardancy are procurement priorities.

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